Crystal Structure: Unique Hydrogen-Bonded Chain Architecture
Single-crystal X-ray diffractometry of 4-(2-bromo-4,6-dimethylphenyl)thiosemicarbazide reveals a distinct N–H···S hydrogen-bonded chain architecture with infinite chains parallel to the [010] axes [1], structurally differentiated from the dimeric Bi–S-interaction motif observed in related thiosemicarbazide crystal systems [2]. The refinement converged to an R-value of 0.050 using 2126 observed reflections, confirming high-quality structural data suitable for molecular modeling inputs.
| Evidence Dimension | Crystal packing motif and hydrogen-bonding geometry |
|---|---|
| Target Compound Data | N–H···S hydrogen-bonded infinite chains parallel to [010] axes; R = 0.050 with 2126 reflections |
| Comparator Or Baseline | Related thiosemicarbazide systems form dimeric units via intermolecular Bi–S interactions |
| Quantified Difference | Chain motif vs. dimeric motif; R-value (0.050) indicates high structural refinement quality |
| Conditions | Recrystallized from ethanol; X-ray diffraction at ambient conditions |
Why This Matters
The distinct solid-state architecture affects dissolution behavior, formulation stability, and molecular docking input geometry—directly impacting downstream applications in pharmaceutical development and materials science.
- [1] INIS Repository. Crystal Structure of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide. Record RN:37110350. View Source
- [2] Wieber M, Markus C. Crystal structure analysis of thiosemicarbazide derivative complexes. OPUS Würzburg. Refined to R = 0.050 with 2126 reflections. View Source
